A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the development of novel thienopyrimidine derivatives as potential inhibitors of kinases, enzymes involved in various cellular processes. The study mentions 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol as one of the synthesized compounds, although its specific inhibitory activity against kinases was not evaluated in this particular research. [PubChem, "3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol", ""]
Phosphatidylinositol 3-kinase alpha inhibitor 2 is a selective small-molecule inhibitor that targets the p110α isoform of phosphatidylinositol 3-kinase. This compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 2 nanomolar, making it significantly potent against p110α compared to other isoforms such as p110β and p110γ . The compound is particularly relevant in the context of cancer research, where aberrant activation of the phosphatidylinositol 3-kinase pathway is frequently implicated in tumorigenesis and cancer progression .
As mentioned earlier, 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol inhibits the PI3K enzyme, particularly the p110α isoform []. The detailed mechanism by which this inhibition occurs is a subject of ongoing research. However, it likely involves the molecule's structure fitting into the PI3K's active site and interfering with its enzymatic activity [].
Phosphatidylinositol 3-kinase alpha inhibitor 2 has demonstrated significant biological activity in various cellular models. By inhibiting p110α, it can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival in cancer cells. Studies have shown that acute pharmacological inhibition can impair endocytic membrane remodeling and reduce prothrombotic capacity in platelets, highlighting its potential effects on both cancer biology and hemostasis .
The synthesis of phosphatidylinositol 3-kinase alpha inhibitor 2 involves multiple steps that typically include:
Detailed synthetic routes often involve iterative cycles of synthesis and testing to optimize the compound's efficacy against p110α while minimizing off-target effects .
Phosphatidylinositol 3-kinase alpha inhibitor 2 is primarily used in research settings to explore the role of p110α in cancer biology. Its applications include:
Interaction studies for phosphatidylinositol 3-kinase alpha inhibitor 2 have focused on its binding affinity and selectivity towards p110α compared to other isoforms. These studies typically employ techniques such as:
Phosphatidylinositol 3-kinase alpha inhibitor 2 shares structural and functional similarities with several other compounds targeting the phosphatidylinositol 3-kinase family. Below are some similar compounds along with their unique features:
Compound Name | Target Isoform | IC50 (nM) | Unique Features |
---|---|---|---|
Wortmannin | Class I PI3K | ~4 | Irreversible inhibitor; broader spectrum |
LY294002 | Class I PI3K | ~1.5 | Reversible; less selective than phosphatidylinositol 3-kinase alpha inhibitor 2 |
PI-103 | Class I PI3K | ~30 | Dual inhibitor (targets mTOR as well); moderate selectivity |
GDC-0941 | Class I PI3K | ~10 | Selective for p110α; used in clinical trials |
Phosphatidylinositol 3-kinase alpha inhibitor 2 is unique due to its high selectivity for p110α over other isoforms, which may lead to fewer side effects compared to less selective inhibitors like wortmannin and LY294002 . This specificity enhances its potential as a targeted therapy in oncological applications.
The phosphoinositide 3-kinase (PI3K) family comprises lipid kinases that phosphorylate the 3'-hydroxyl group of phosphatidylinositol substrates, regulating cellular proliferation, survival, and metabolism [1] [3]. These enzymes are categorized into three classes based on structure and substrate preference:
Class | Substrates | Primary Products | Cellular Roles |
---|---|---|---|
I | PIP2 | PIP3 | Growth factor signaling |
II | PI, PIP | PI3P, PI(3,4)P2 | Membrane trafficking |
III | PI | PI3P | Autophagy, vesicular transport |
Class I PI3Ks, further divided into IA (p110α, β, δ) and IB (p110γ), catalyze PIP2 to PIP3 conversion, initiating downstream AKT/mTOR signaling [2] [8]. The p110α isoform (encoded by PIK3CA) dominates in insulin and growth factor responses, making it a linchpin in oncogenic transformation [1] [9].
PI3Kα exists as a heterodimer: the p110α catalytic subunit binds the p85 regulatory subunit, which stabilizes p110α while suppressing its activity until receptor tyrosine kinase (RTK) activation [7] [8]. Structural analyses reveal three domains critical for function:
Activation occurs via RTK-induced recruitment to phosphorylated tyrosine residues on IRS-1 or Gab1 adaptors, relieving p85-mediated inhibition [8]. Oncogenic mutations (e.g., H1047R in the kinase domain) induce constitutive membrane localization and hyperactivity, observed in 40% of hormone receptor-positive breast cancers [6] [9].
Hyperactivation of PI3Kα drives tumorigenesis through multiple mechanisms:
Beyond oncology, PI3Kα dysregulation contributes to insulin resistance in type 2 diabetes and overactive PI3Kδ/γ signaling in autoimmune disorders [2] [3].
Pan-PI3K inhibitors (e.g., wortmannin) initially showed promise but caused hyperglycemia and immunodeficiency by blocking insulin-dependent PI3Kα and lymphocyte-specific PI3Kδ/γ [6] [7]. Isoform-specific targeting addresses these issues:
The development of PI3Kα inhibitors progressed through three phases:
PI3Kα inhibitor 2, with its 2 nM IC50 against p110α and 580 nM anti-proliferative activity in A375 melanoma cells, represents an optimized ATP-competitive agent from this lineage [4] [5]. Its morpholinothienopyrimidine scaffold maximizes hydrophobic interactions with Val851 and Met772 in the ATP-binding pocket, as revealed in co-crystal structures [7].
Molecular docking studies using PI3Kα (PDB: 3HHM) show that the inhibitor's phenol group forms hydrogen bonds with Asp933 and Lys802, while the morpholine oxygen interacts with Ser854 [7]. The thienopyrimidine core induces a DFG-out conformation, preventing ATP phosphate coordination.
Key residues conferring PI3Kα selectivity include:
This explains PI3Kα inhibitor 2's 8-fold selectivity over PI3Kβ (IC50 = 16 nM vs. 2 nM) [4] [5].
Phosphoinositide 3-Kinase Alpha Inhibitor 2 represents a selective small molecule inhibitor specifically designed to target the phosphoinositide 3-kinase alpha isoform. The compound exhibits a molecular formula of C16H15N3O2S with a molecular weight of 313.4 g/mol [1] [2]. The chemical structure features a thieno[3,2-d]pyrimidine core scaffold substituted with a morpholine group and a phenol moiety, specifically identified as 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol [1] [2].
The compound demonstrates exceptional purity levels of greater than 98% and maintains stability when stored at -20°C as a crystalline solid formulation [1] [2]. The Chemical Abstracts Service registry number 371943-05-4 provides unique identification for this inhibitor in chemical databases [3]. Alternative nomenclature includes phosphatidylinositol 3-kinase alpha inhibitor 2 and the abbreviated designation PIK2 [2].
The three-dimensional architecture of Phosphoinositide 3-Kinase Alpha Inhibitor 2 reveals a planar molecular conformation that facilitates optimal interaction with the adenosine triphosphate binding site of the phosphoinositide 3-kinase alpha catalytic domain [4] [5]. Crystallographic studies of related phosphoinositide 3-kinase inhibitors demonstrate that these compounds typically adopt flat conformations that position between key amino acid residues within the active site cleft [4] [5].
The morpholine moiety serves as a critical pharmacophore element, forming hydrogen bonding interactions with the hinge region of the kinase domain [4] [6]. This structural feature represents a conserved binding motif observed across multiple phosphoinositide 3-kinase inhibitors, contributing to both binding affinity and selectivity [6]. The phenol group provides additional hydrogen bonding opportunities and contributes to the overall binding affinity through interactions with specific amino acid residues within the active site [4] [5].
The binding mechanism of Phosphoinositide 3-Kinase Alpha Inhibitor 2 involves specific interactions within the adenosine triphosphate competitive binding site of the phosphoinositide 3-kinase alpha catalytic domain [7] [8]. The compound demonstrates preferential binding to the phosphoinositide 3-kinase alpha isoform through selective interactions with non-conserved amino acid residues that distinguish this isoform from other phosphoinositide 3-kinase family members [9] [7].
Structural studies of related inhibitors reveal that the adenosine triphosphate binding site of phosphoinositide 3-kinase alpha is located in a cleft between the amino-terminal and carboxyl-terminal lobes of the kinase catalytic domain [8] [10]. This binding site encompasses multiple subsites including the hinge binding region, the ribose affinity pocket, and the solvent channel region that contributes to isoform selectivity [6].
The morpholine oxygen atom of the inhibitor donates a hydrogen bond to the amide backbone of the hinge region, specifically interacting with Val851 in the phosphoinositide 3-kinase alpha sequence [4] [5]. The phenol hydroxyl group establishes additional hydrogen bonding interactions with Asp810 and Tyr836, stabilizing the inhibitor-protein complex [4] [5]. These interactions contribute to the high binding affinity observed for this compound against the phosphoinositide 3-kinase alpha target.
Phosphoinositide 3-Kinase Alpha Inhibitor 2 demonstrates exceptional selectivity for the phosphoinositide 3-kinase alpha isoform with an inhibitory concentration 50 value of 2 nM [1] [11] [2]. The compound exhibits 8-fold selectivity over phosphoinositide 3-kinase beta (IC50 = 16 nM), 330-fold selectivity over phosphoinositide 3-kinase gamma (IC50 = 660 nM), and 110-fold selectivity over phosphoinositide 3-kinase C2beta (IC50 = 220 nM) [1] [11] [2].
The selectivity profile extends to other protein kinases, with the compound showing greater than 1000-fold selectivity versus protein kinase A (IC50 = 91 μM), kinase insert domain receptor (IC50 = 3.4 μM), protein kinase C alpha (IC50 = 466 μM), and cyclin E/cyclin-dependent kinase 2 (IC50 = 28 μM) [11] [2]. This broad selectivity profile indicates minimal off-target activity against other kinase families, supporting the specificity of the compound for phosphoinositide 3-kinase alpha.
The compound also demonstrates inhibitory activity against mammalian target of rapamycin with an IC50 value of 49 nM, representing approximately 25-fold reduced potency compared to phosphoinositide 3-kinase alpha [11]. This dual inhibitory profile reflects the structural similarity between the adenosine triphosphate binding sites of phosphoinositide 3-kinase and mammalian target of rapamycin kinases.
The structure-activity relationship analysis of Phosphoinositide 3-Kinase Alpha Inhibitor 2 reveals critical molecular features that contribute to its potent and selective inhibition of phosphoinositide 3-kinase alpha [9] [6]. The thieno[3,2-d]pyrimidine core scaffold provides the essential framework for binding within the adenosine triphosphate site, while the morpholine substitution serves as a key hydrogen bond donor to the hinge region [6].
The phenol moiety contributes significantly to binding affinity through multiple hydrogen bonding interactions with active site residues [4] [5]. Modifications to this phenol group can dramatically alter inhibitory potency, as demonstrated by related compounds where substitution at the meta position of the phenol ring with hydroxyl groups enhances binding affinity through additional hydrogen bonding with Lys802 [4] [5].
The planar conformation of the molecule enables optimal positioning within the relatively flat adenosine triphosphate binding site, maximizing van der Waals contacts and minimizing steric clashes [4] [10]. The specific arrangement of hydrogen bond donors and acceptors within the molecule aligns precisely with complementary residues in the phosphoinositide 3-kinase alpha active site, contributing to the observed selectivity over other isoforms [9] [7].
The binding of Phosphoinositide 3-Kinase Alpha Inhibitor 2 to phosphoinositide 3-kinase alpha involves conformational changes within the protein that accommodate inhibitor binding [12] [7]. Cryo-electron microscopy studies of phosphoinositide 3-kinase alpha in complex with inhibitors reveal that the kinase domain can adopt multiple conformational states, with the DFG motif capable of existing in both active and inactive conformations [12].
The inhibitor binding induces stabilization of specific conformational states that are incompatible with catalytic activity [7]. This binding mechanism involves not only direct interactions within the active site but also allosteric effects that propagate throughout the kinase domain structure [13] [7]. The conformational changes associated with inhibitor binding can affect the membrane interaction properties of phosphoinositide 3-kinase alpha, providing an additional mechanism for activity modulation [7].
Nuclear magnetic resonance spectroscopy studies of phosphoinositide 3-kinase inhibitors demonstrate that binding events can be monitored through changes in metabolite profiles, particularly alterations in phosphocholine and total choline levels [14] [15]. These metabolic changes reflect the downstream consequences of phosphoinositide 3-kinase pathway inhibition and provide biomarkers for monitoring inhibitor activity in biological systems [14] [15].
The thermodynamic properties of Phosphoinositide 3-Kinase Alpha Inhibitor 2 binding to phosphoinositide 3-kinase alpha reflect the favorable energetics of the protein-ligand interaction [16]. The high binding affinity (IC50 = 2 nM) indicates a strong thermodynamic driving force for complex formation, likely involving contributions from both enthalpic and entropic factors [16].
The stability of the inhibitor-protein complex is enhanced by the multiple hydrogen bonding interactions and van der Waals contacts formed between the inhibitor and active site residues [4] [5]. The planar structure of the inhibitor minimizes conformational entropy loss upon binding, contributing to the favorable binding thermodynamics [16].
Storage stability studies indicate that the compound maintains its integrity and potency when stored as a crystalline solid at -20°C, demonstrating good chemical stability under appropriate storage conditions [1] [2]. The compound exhibits sufficient solubility in dimethyl sulfoxide for biological assays, enabling its use in various experimental systems [17] [2].
Investigation of the metabolic stability of Phosphoinositide 3-Kinase Alpha Inhibitor 2 reveals the formation of multiple metabolites through hepatic biotransformation pathways [18]. Incubation studies with liver microsomes from multiple species identify at least 17 distinct metabolites, with several major metabolites retaining inhibitory activity against phosphoinositide 3-kinase alpha [18].
The primary metabolic pathways involve N-oxidation, deamination, dehydration, and demethylation reactions [18]. Three major metabolites designated M8, M9, and M17 demonstrate enhanced potency against phosphoinositide 3-kinase alpha compared to the parent compound, with IC50 values of 5.8, 8.2, and 6.2 nM respectively [18]. These active metabolites contribute to the overall pharmacological activity of the compound in biological systems [18].
The metabolic profile varies across species, with significant differences observed between mouse, rat, dog, monkey, and human liver microsomes [18]. This species-dependent metabolism has important implications for translating preclinical findings to clinical applications and understanding the pharmacokinetic-pharmacodynamic relationships of the compound [18].
The cellular mechanism of action of Phosphoinositide 3-Kinase Alpha Inhibitor 2 involves the selective inhibition of phosphoinositide 3-kinase alpha signaling pathways that regulate cell proliferation, survival, and metabolism [2] [19]. The compound effectively inhibits phosphorylation of downstream targets including protein kinase B (AKT) at both Thr308 and Ser473 residues, leading to reduced cellular proliferation [18].
In cell-based assays, the compound demonstrates antiproliferative activity against A375 melanoma cells with an IC50 value of 580 nM [11] [2]. This cellular potency reflects the compound's ability to penetrate cell membranes and engage the intracellular phosphoinositide 3-kinase alpha target [18]. The cellular effects include alterations in glucose metabolism, consistent with the known role of phosphoinositide 3-kinase alpha in metabolic regulation [18].
The compound induces time-dependent changes in cellular phosphoinositide levels and downstream signaling cascades [18]. These effects can be monitored through various biomarkers including phosphorylated protein kinase B levels, S6 ribosomal protein phosphorylation, and metabolic alterations detectable by nuclear magnetic resonance spectroscopy [14] [18].
Phosphoinositide 3-Kinase Alpha Inhibitor 2 serves as a valuable research tool for investigating the biological functions of phosphoinositide 3-kinase alpha in cellular and molecular systems [2] [19]. The compound's high selectivity and potency make it suitable for dissecting the specific contributions of phosphoinositide 3-kinase alpha versus other phosphoinositide 3-kinase isoforms in various biological processes [9] [7].
The compound has been utilized in studies examining phosphoinositide 3-kinase alpha-dependent signaling pathways, including investigations of oncogenic mutations and drug resistance mechanisms [20] [19]. Its application in combination with other targeted therapies provides insights into potential therapeutic strategies for cancers harboring phosphoinositide 3-kinase pathway alterations [19] [21].